molecular formula C8H13N3O2 B2561619 ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate CAS No. 929620-52-0

ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2561619
CAS No.: 929620-52-0
M. Wt: 183.211
InChI Key: LSBKHZUXNJHAQN-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate ( 929620-52-0) is a chemical compound with the molecular formula C 8 H 13 N 3 O 2 and a molecular weight of 183.21 g/mol . Its structure features a 1,2,3-triazole ring substituted at the 1-position with an isopropyl group and at the 4-position with an ethyl carboxylate ester, a functional group that can serve as a versatile synthetic intermediate for further derivatization. As a member of the 1,2,3-triazole chemical family, this compound is of significant interest in medicinal chemistry and drug discovery. While specific biological data for this molecule is not widely published, analogs within this class, particularly 1,4,5-substituted 1,2,3-triazole-4-carboxamides, have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its inhibition is a promising strategy for mitigating adverse drug-drug interactions . Therefore, this compound serves as a valuable building block for constructing novel triazole-based compounds for probing PXR function or for developing potential therapeutic agents targeting metabolic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used for personal, animal, or human utilization .

Properties

IUPAC Name

ethyl 1-propan-2-yltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKHZUXNJHAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield 1,2,3-triazoles with high regioselectivity. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antimicrobial and anti-inflammatory agent. Research indicates that the compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics and anti-inflammatory drugs.

Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of derivatives from this compound that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results for potential therapeutic applications .

Agricultural Chemistry

Fungicidal Activity
The compound serves as a potent fungicide, effectively controlling various fungal diseases in crops. Its application in agricultural settings enhances productivity and yield by protecting plants from pathogenic fungi.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (mg/L)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea5090
Alternaria solani7580

This table summarizes the efficacy of this compound against common agricultural fungal pathogens .

Biochemistry Research

Biochemical Probes
In biochemistry, this compound is utilized as a biochemical probe to study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes allows researchers to gain insights into cellular processes and identify potential therapeutic targets.

Case Study: Enzyme Inhibition Studies
Research has shown that this compound can inhibit key enzymes involved in metabolic pathways of cancer cells. The mechanism involves mimicking the transition state of the enzyme's natural substrate, effectively blocking its activity .

Material Science

Development of Novel Materials
this compound is explored for its potential in creating materials with enhanced properties such as thermal stability and mechanical strength. These materials are beneficial for various industrial applications.

Research Findings: Polymer Synthesis
Studies have indicated that incorporating triazole derivatives into polymer matrices can significantly improve their thermal and mechanical properties. For instance, polymers synthesized with this compound demonstrated increased resistance to thermal degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs lie in substituents at positions 1 and 5 of the triazole ring, which influence bioactivity, physicochemical properties, and synthetic accessibility. Below is a comparative analysis of selected derivatives:

Key Findings

Aromatic Groups (e.g., benzyl, nitrophenyl): Enhance π-π interactions but may increase toxicity or reduce solubility .

Position 5 Substituents: Methyl vs. H: Methyl at position 5 correlates with higher activity (e.g., 69% inhibition in p-nitrophenyl derivative ). Larger groups (e.g., norbornane) redirect activity to other cell lines (e.g., kidney cancer) .

Ester vs. Acid Derivatives :

  • Ethyl esters (e.g., target compound) generally show superior activity compared to carboxylic acids, likely due to improved membrane permeability .

Biological Activity

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H7N3O2C_5H_7N_3O_2. The presence of the triazole ring contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition is particularly relevant in antimicrobial and anticancer activities .
  • Target Interactions : The nitrogen atoms in the triazole ring facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against E. coli, with a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL .

Table 1: Antimicrobial Activity Data

PathogenMIC (μmol/mL)
E. coli0.0063
Candida albicans0.0125
Staphylococcus aureus0.025

Anticancer Activity

The compound has shown promise in anticancer applications. A recent study evaluated its cytotoxic effects on liver cancer cells (Hep-G2) using the MTT assay. Results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Against Hep-G2 Cells

In vitro testing revealed:

  • Cell Viability : Decreased significantly at concentrations above 50 µM.
  • Mechanism : Induction of apoptosis was confirmed through annexin V staining.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
1085
5060
10025

Enzyme Inhibition

This compound also acts as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in neurological functions. The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
AChE15
BuChE20

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step protocols involving esterification and alkylation. For example, triazole derivatives often require optimization of catalysts (e.g., Cu(I) salts) and solvents (e.g., DMF or THF) to enhance regioselectivity and reduce byproducts . Ethyl ester groups are introduced via nucleophilic substitution or acid-catalyzed esterification, with yields highly dependent on temperature (e.g., 80–100°C) and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.5–5.0 ppm for CH) and triazole protons (δ ~7.5–8.5 ppm) .
  • X-ray crystallography : Used to resolve steric effects from the isopropyl group and confirm the triazole ring geometry .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (triazole C-H) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents or salt formation .
  • Stability : Sensitive to prolonged exposure to light or moisture. Storage recommendations include inert atmospheres (N2/Ar) and temperatures below –20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The isopropyl group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Computational studies (DFT) reveal that electron-donating effects from the isopropyl substituent stabilize intermediates but may require higher catalyst loading (e.g., Pd(PPh3)4) . Comparative kinetic studies with analogs (e.g., methyl or benzyl groups) show a trade-off between steric bulk and electronic stabilization .

Q. What strategies mitigate byproduct formation during functionalization of the triazole ring?

  • Methodological Answer : Key approaches include:

  • Regioselective protection : Blocking the N1 position with the isopropyl group prevents unwanted side reactions at the triazole nitrogen .
  • Catalytic optimization : Using Ru(II) catalysts for C–H activation minimizes dimerization or oxidation byproducts .
  • Reaction monitoring : Real-time HPLC or LC-MS analysis identifies intermediates, allowing adjustments to reaction time or temperature .

Q. How does this compound perform as a ligand in coordination chemistry?

  • Methodological Answer : The triazole ring acts as a bidentate ligand, coordinating via N2 and N3 atoms. X-ray studies of metal complexes (e.g., Cu(II) or Zn(II)) show distorted geometries due to steric interactions from the isopropyl group. Electrochemical analyses (cyclic voltammetry) reveal redox-active behavior, suggesting applications in catalysis or materials science .

Q. What contradictions exist in reported biological activities of structurally similar triazole derivatives?

  • Methodological Answer : Discrepancies arise in antimicrobial efficacy studies:

  • In vitro vs. in vivo : Some derivatives show potent MIC values (e.g., 2 µg/mL against S. aureus) but poor bioavailability in animal models due to ester hydrolysis .
  • Substituent effects : Electron-withdrawing groups (e.g., –CF3) enhance enzyme inhibition (e.g., COX-2), while bulky groups (e.g., isopropyl) reduce membrane permeability .

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